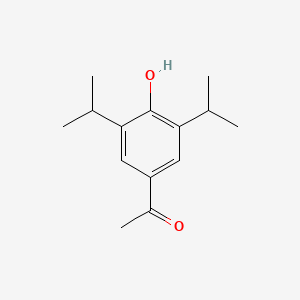

1-(4-Hydroxy-3,5-diisopropylphenyl)ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(4-Hydroxy-3,5-diisopropylphenyl)ethanone is a hydroxyacetophenone derivative characterized by a central phenyl ring substituted with a hydroxyl group at the para position (C4) and isopropyl groups at the meta positions (C3 and C5). The compound is distinguished by its bulky isopropyl substituents, which enhance lipophilicity and steric hindrance compared to smaller substituents like methoxy or methyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Hydroxy-3,5-diisopropylphenyl)ethanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 4-hydroxy-3,5-diisopropylphenol with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Hydroxy-3,5-diisopropylphenyl)ethanone undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

Reduction: The ethanone group can be reduced to an alcohol.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).

Major Products:

Oxidation: Formation of 4-hydroxy-3,5-diisopropylbenzoic acid.

Reduction: Formation of 1-(4-hydroxy-3,5-diisopropylphenyl)ethanol.

Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

1-(4-Hydroxy-3,5-diisopropylphenyl)ethanone has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of 1-(4-Hydroxy-3,5-diisopropylphenyl)ethanone involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. The isopropyl groups may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes. The ethanone group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Structural and Substituent Variations

Key structural analogs include:

Physical Properties

- Melting Points: Acetosyringone: 184–186°C 1-(2-Hydroxy-3,5-diisopropylphenyl)ethanone: 37°C (isomer) 1-(4-Hydroxy-3,5-dimethylphenyl)-sulfonyl derivative: No direct data, but sulfonyl groups typically increase melting points .

- Molecular Weight : The diisopropyl derivative (220.31 g/mol) is heavier than Acetosyringone (196.20 g/mol), influencing solubility and diffusion properties.

Biological Activity

1-(4-Hydroxy-3,5-diisopropylphenyl)ethanone, also known as a derivative of hydroxyacetophenone, has garnered attention for its diverse biological activities. This article aims to synthesize existing research findings regarding its pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects.

Chemical Structure and Properties

The compound features a hydroxy group and two isopropyl groups on a phenyl ring, contributing to its unique chemical properties. Its structure can be represented as follows:

This molecular configuration allows for interactions with various biological targets, leading to its diverse pharmacological activities.

1. Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory properties. In studies involving lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, the compound inhibited the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 in a dose-dependent manner. Additionally, it suppressed the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are critical enzymes in the inflammatory response .

Table 1: Anti-inflammatory Effects of this compound

| Concentration (µM) | NO Production (µM) | COX-2 Expression (%) |

|---|---|---|

| 0 | 25 | 100 |

| 10 | 15 | 60 |

| 50 | 5 | 20 |

2. Antimicrobial Activity

The compound also demonstrates antimicrobial activity against various bacterial strains. Structure-activity relationship studies suggest that modifications to the phenolic structure can enhance this activity. For instance, compounds with similar structures have shown effectiveness against Gram-positive and Gram-negative bacteria .

Table 2: Antimicrobial Activity of Related Compounds

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 32 µg/mL |

| Vanillin | S. aureus | 16 µg/mL |

| Naphthyridine Derivative | P. aeruginosa | 8 µg/mL |

3. Anticancer Potential

Preliminary studies indicate that derivatives of this compound may possess anticancer properties. For example, related phenolic compounds have been shown to induce apoptosis in cancer cell lines through the modulation of signaling pathways involved in cell survival and proliferation .

Case Studies

Case Study 1: Anti-inflammatory Mechanism Investigation

In a study published in Journal of Medicinal Chemistry, researchers explored the mechanism by which the compound inhibits inflammatory responses in vitro and in vivo using zebrafish models. The compound was found to inhibit NF-κB activation and MAPK signaling pathways, leading to reduced inflammation .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial efficacy of related compounds against resistant bacterial strains. The findings revealed that modifications to the hydroxy group significantly enhanced antimicrobial activity against resistant strains of bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus) .

Properties

Molecular Formula |

C14H20O2 |

|---|---|

Molecular Weight |

220.31 g/mol |

IUPAC Name |

1-[4-hydroxy-3,5-di(propan-2-yl)phenyl]ethanone |

InChI |

InChI=1S/C14H20O2/c1-8(2)12-6-11(10(5)15)7-13(9(3)4)14(12)16/h6-9,16H,1-5H3 |

InChI Key |

XKIWLMDMULZBTO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=CC(=CC(=C1O)C(C)C)C(=O)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.